molecular formula C8H13IO B2619282 (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan CAS No. 2227702-55-6

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan

Cat. No.: B2619282
CAS No.: 2227702-55-6
M. Wt: 252.095
InChI Key: IBZHPRXRZOQPSA-JGVFFNPUSA-N
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Description

(3aS,6aS)-6a-(Iodomethyl)hexahydro-2H-cyclopenta[b]furan is a bicyclic organic compound featuring a fused cyclopentane-furan scaffold with an iodomethyl substituent at the 6a position. This compound belongs to a class of cyclopenta[b]furan derivatives, which are often studied for their stereochemical complexity and utility in pharmaceutical synthesis.

The iodomethyl group introduces unique reactivity, particularly in nucleophilic substitution or coupling reactions, making it valuable in medicinal chemistry for late-stage functionalization.

Properties

IUPAC Name

(3aS,6aS)-6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZHPRXRZOQPSA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCOC2(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCO[C@]2(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-cyclopenta[b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the cyclopentane or furan rings.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidomethyl derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(3aS,6aS)-6a-(Iodomethyl)hexahydro-2H-cyclopenta[b]furan (Target Compound) Iodomethyl at 6a position C₉H₁₃IO₂ ~296.11 (calculated) Pharmaceutical intermediates, chiral synthesis [Inferred]
(3S,3aR,6S)-6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one Iodo at position 6, lactone functionality C₈H₉IO₂ 264.063 Synthesis of bioactive molecules
(3aR,4S,5R,6aS)-5-Hydroxy-4-hydroxymethyl-hexahydro-2H-cyclopenta[b]furan-2-one Hydroxy and hydroxymethyl groups C₉H₁₂O₄ 200.19 Prostaglandin intermediates
6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid Methoxyethoxy and carboxylic acid groups C₁₁H₁₈O₅ 230.3 Discontinued; potential in drug delivery
(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one Benzyloxy and hydroxymethyl groups C₁₆H₁₈O₅ 290.31 Protected intermediates in organic synthesis

Reactivity and Functional Group Influence

  • Iodinated Derivatives : The target compound and the 6-iodo analog (C₈H₉IO₂, ) share enhanced electrophilicity due to the iodine atom. However, the iodomethyl group in the target compound offers greater flexibility in alkylation or cross-coupling reactions compared to the rigid lactone framework of the 6-iodo derivative.
  • Hydroxyl/Hydroxymethyl Derivatives : Compounds like (3aR,4S,5R,6aS)-5-hydroxy-4-hydroxymethyl... () prioritize hydrogen bonding and solubility, making them suitable for aqueous-phase reactions. In contrast, the iodomethyl group in the target compound likely reduces water solubility but increases lipophilicity, favoring membrane permeability in drug design.
  • Benzyloxy-Protected Analogs : The benzyloxy group in enhances stability during synthesis but requires deprotection steps, whereas the iodomethyl group in the target compound avoids such steps, streamlining synthetic routes.

Biological Activity

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C7H11IO
  • CAS Number : 138943-60-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The iodine atom in the structure may enhance the compound's reactivity, potentially allowing it to interact with enzymes or receptors involved in critical biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopenta[b]furan compounds exhibit significant antimicrobial properties. For example:

  • In vitro studies demonstrated that certain cyclopenta derivatives showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM .

Antitumor Activity

Cyclopentafuran derivatives have also been explored for their antitumor potential:

  • Case Study : A derivative similar to this compound was tested against various tumor cell lines, including HL60 and MCF7, displaying notable cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValuesTarget Organisms/Cells
AntimicrobialCyclopenta Derivative1.49 - 5.95 µMGram-positive bacteria
AntitumorSimilar DerivativeIC50 = Not specifiedHL60, MCF7

Case Studies and Literature Review

  • Antimicrobial Peptides : Research has shown that peptides derived from scorpion venom exhibit antimicrobial properties, suggesting a potential pathway for developing peptide-based therapies that could include cyclopentafuran derivatives as scaffolds .
  • Inhibitory Studies : A study on protein phosphatase inhibitors highlighted the importance of structural analogs in enhancing the selectivity and potency of inhibitors against specific enzymes, which could be a promising area for further exploration with this compound .

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